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Executive Summary
The YEATS (Yaf9, ENL, AF9, Taf14, and Sas5) domain is an evolutionarily conserved protein

module that has emerged as a critical "reader" of histone post-translational modifications

(PTMs), playing a pivotal role in the regulation of gene transcription.[1][2] This technical guide

provides a comprehensive overview of the YEATS domain, detailing its structure, function, and

mechanism of action. It explores the domain's specific recognition of acylated lysine residues

on histone tails, its integration into major chromatin-modifying complexes, and its subsequent

influence on transcriptional machinery. Furthermore, this document discusses the implication of

aberrant YEATS domain activity in human diseases, particularly cancer, and highlights the

ongoing development of targeted therapeutic inhibitors. The guide includes summaries of

quantitative binding data and detailed protocols for key experimental assays used in the study

of YEATS domain proteins.

Introduction to YEATS Domains
The YEATS domain is a highly conserved structural motif of about 120-140 residues found in a

range of eukaryotic proteins from yeast to humans.[3][4] It was first named after the five

proteins in which it was initially identified: Yaf9, ENL, AF9, Taf14, and Sas5.[3] Proteins

containing this domain are integral components of large, multi-subunit protein complexes that
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regulate chromatin structure and gene expression, including histone acetyltransferase (HAT)

and chromatin remodeling complexes.[1][5]

Initially, the function of the YEATS domain was enigmatic. However, breakthrough studies

revealed its role as a novel reader of histone lysine acylation, a function previously thought to

be dominated by bromodomains.[6][7] This discovery established YEATS domain proteins as

crucial adaptors that translate specific histone marks into downstream biological outcomes,

such as transcriptional activation and DNA repair.[5][8] In humans, the four primary YEATS

domain-containing proteins—AF9 (ALL1-fused gene from chromosome 9), ENL (eleven-

nineteen leukemia), GAS41 (glioma-amplified sequence 41), and YEATS2—have been strongly

implicated in cancer, making them attractive targets for therapeutic intervention.[9][10]

Molecular Mechanism of Acyl-Lysine Recognition
The ability of the YEATS domain to regulate transcription is rooted in its unique structural

capacity to recognize and bind specific acylated lysine residues on histone tails.

Structural Fold and the "Aromatic Cage"
The three-dimensional structure of the YEATS domain adopts an immunoglobulin-like (Ig-like)

β-sandwich fold, comprising eight antiparallel β-strands.[1][9] A key feature of this structure is a

shallow, serine-lined "aromatic cage" or "sandwiching cage" formed by two or more aromatic

residues.[1][6] This cage is the primary site of interaction with the acyl-lysine modification.

The acetyl group of an acetylated lysine (Kac) residue intercalates between two aromatic

residues (e.g., a phenylalanine and a tyrosine in AF9).[1][11] This interaction is stabilized by a

unique π-π-π stacking and extensive CH-π interactions.[6][12] The side chain amide of the

acetyllysine is further secured by hydrogen bonds with conserved serine or threonine residues

and water-mediated contacts within the pocket.[1][11] This binding mechanism is distinct from

that of other acetyllysine readers like bromodomains.[1][6]

Specificity for Acetylation and Crotonylation
YEATS domains exhibit a remarkable specificity for different types of lysine acylation.

Acetylation (Kac): Human AF9 and ENL, as well as yeast Taf14, show a strong preference

for histone H3 acetylated at lysine 9 (H3K9ac).[1][6][13] They can also recognize H3K18ac
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and H3K27ac, though often with lower affinity.[1][9] This specificity is partly conferred by

residues flanking the acetylated lysine; for instance, the AF9 YEATS domain preferentially

recognizes an "RKac" motif, where an arginine at the -1 position forms a salt bridge with a

conserved aspartic acid in the YEATS domain.[1]

Crotonylation (Kcr): A significant discovery was that YEATS domains bind to crotonylated

lysine with a 2- to 7-fold higher affinity than to acetylated lysine.[14][15] The longer and more

rigid crotonyl group fits favorably into the end-open aromatic cage, enhancing the aromatic-π

stacking interaction.[15][16] This preferential binding links transcriptional regulation directly to

cellular metabolism, as crotonyl-CoA levels can dictate histone crotonylation.[15]

The following diagram illustrates the fundamental mechanism of YEATS domain-mediated

recognition of histone acylation.
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Caption: Mechanism of YEATS domain action in transcription.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 17 Tech Support

https://www.pubcompare.ai/protocol/3MT-rosBwGXEOgesVcE4/
https://www.cd-genomics.com/epigenetics/resource-cut-run-workflow-overview.html
https://www.pubcompare.ai/protocol/3MT-rosBwGXEOgesVcE4/
https://www.abcam.co.jp/technical-resources/protocols/cut-and-run-protocol
https://www.creativebiomart.net/resource/principle-protocol-principle-and-protocol-of-surface-plasmon-resonance-spr-361.htm
https://www.creativebiomart.net/resource/principle-protocol-principle-and-protocol-of-surface-plasmon-resonance-spr-361.htm
https://www.researchgate.net/post/How-do-you-gain-efficient-IImmunoprecipitation-histone-pull-down
https://www.creativebiomart.net/resource/principle-protocol-principle-and-protocol-of-surface-plasmon-resonance-spr-361.htm
https://www.benchchem.com/product/b10823721?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key YEATS Domain Proteins and Associated
Complexes
YEATS domain proteins function as scaffolding components within larger protein complexes,

targeting their enzymatic or regulatory activities to specific genomic loci.

Protein
Associated
Complex(es)

Primary Function
of Complex

Key Acyl-Lysine
Targets

AF9 (MLLT3)

Super Elongation

Complex (SEC),

DOT1L Complex

Transcriptional

Elongation, H3K79

Methylation

H3K9ac, H3K18ac,

H3K27ac

ENL (MLLT1)

Super Elongation

Complex (SEC),

PAF1c, MOZ/MORF

Transcriptional

Elongation, Histone

Acetylation

H3K9ac, H3K18ac,

H3K27ac, H3Kcr

GAS41 (YEATS4) SRCAP, Tip60/p400

H2A.Z Deposition,

Histone Acetylation,

DNA Repair

H3K14ac, H3K27ac

YEATS2
ATAC (Ada-Two-A-

Containing)

Histone Acetylation

(H3K9ac)
H3K27ac

Yaf9 (Yeast) SWR1-C, NuA4

H2A.Z Deposition,

Histone H4

Acetylation

Acetylated H3

Taf14 (Yeast)
INO80, SWI/SNF,

TFIID, NuA3, etc.

Chromatin

Remodeling,

Transcription

H3K9ac

Super Elongation Complex (SEC): Both AF9 and ENL are components of SEC, which

promotes transcriptional elongation by stimulating the activity of RNA Polymerase II (Pol II).

[17][18] The YEATS domain-mediated binding to acetylated chromatin helps recruit SEC to

the promoters of actively transcribed genes.[19]

DOT1L Complex: AF9 directly links histone acetylation to H3K79 methylation. The AF9

YEATS domain recognizes H3K9ac, which is crucial for recruiting the histone
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methyltransferase DOT1L to target gene chromatin, leading to H3K79 methylation and

transcriptional activation.[6]

SRCAP and ATAC Complexes: GAS41 is a subunit of the SRCAP complex, which deposits

the histone variant H2A.Z at promoters, a mark associated with active transcription.[4]

Recognition of H3K14ac/H3K27ac by the GAS41 YEATS domain is required for this process.

[4][20] Similarly, YEATS2 is a core component of the ATAC acetyltransferase complex, and

its YEATS domain recruits the complex to H3K27ac-marked chromatin to promote H3K9

acetylation.[21]

Quantitative Analysis of YEATS Domain Interactions
The binding affinities of YEATS domains for various acylated histone peptides have been

quantified using biophysical methods like Isothermal Titration Calorimetry (ITC) and

fluorescence polarization. These measurements are critical for understanding binding

specificity and for the development of targeted inhibitors.

YEATS Domain
Ligand (Histone
Peptide)

Binding Affinity
(Kd)

Reference(s)

Human AF9 H3K9ac 3.7 µM [1][9]

Human AF9 H3K18ac ~11 µM [9]

Human AF9 H3K27ac ~15 µM [9]

Human AF9 H3R8A,K9ac ~740 µM [1]

Yeast Taf14 H3K9ac 150 µM [1]

Human ENL H3K9cr
Higher affinity than

Kac
[14]

Human GAS41 H3K14ac Preferential binding [4]
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Inhibitor
Target YEATS
Domain

Potency (IC50) Reference(s)

XL-13m Human ENL Submicromolar

SR-0813 Human ENL/AF9 25-30 nM [22]

PFI-6 Human ENL 140 nM [23]

PFI-6 Human AF9 160 nM [23]

Role of YEATS Domains in Disease
Dysregulation of YEATS domain-containing proteins is a hallmark of several human cancers,

most notably acute leukemias.

MLL-Rearranged Leukemia: AF9 and ENL are among the most frequent fusion partners of

the Mixed-Lineage Leukemia (MLL) gene in aggressive acute myeloid leukemia (AML) and

acute lymphoblastic leukemia (ALL).[24] The resulting MLL-AF9 or MLL-ENL oncoproteins

constitutively recruit transcriptional machinery, such as the SEC and DOT1L complexes, to

drive the expression of leukemogenic target genes like HOXA9 and MEIS1.[19][25] The

integrity of the YEATS domain within both the wild-type ENL protein and the MLL-ENL fusion

is critical for leukemic cell growth and maintenance, making it a key therapeutic vulnerability.

[26][27]

Solid Tumors: The role of YEATS domains extends to solid tumors. GAS41 is amplified in

glioblastomas and astrocytomas.[10] Both GAS41 and YEATS2 are implicated in non-small

cell lung cancer (NSCLC), where they regulate transcriptional programs essential for

tumorigenesis.[21][28] YEATS domain proteins also act as molecular hubs that regulate key

oncogenic pathways like WNT/β-catenin, c-MYC, and PI3K/AKT in various digestive

cancers.[29][30]

The following diagram illustrates the central role of the AF9 YEATS domain in linking H3K9

acetylation to DOT1L-mediated H3K79 methylation, a critical pathway in MLL-rearranged

leukemia.
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Caption: AF9-DOT1L recruitment pathway in leukemia.

Therapeutic Targeting of YEATS Domains
The critical role of YEATS domains in cancer has spurred the development of targeted

therapies. The strategy focuses on disrupting the reader function, thereby preventing the

recruitment of oncogenic transcriptional complexes to chromatin.

Small-Molecule Inhibitors: Potent and selective small-molecule inhibitors have been

developed that bind to the acyl-lysine pocket of the ENL and AF9 YEATS domains.[22]

These compounds, such as SR-0813, competitively block the interaction with acetylated

histones, leading to the eviction of ENL/AF9 from chromatin and the downregulation of key

oncogenes like MYC and HOXA9.[22]

PROTACs: Proteolysis-targeting chimeras (PROTACs) represent another promising strategy.

These heterobifunctional molecules link a YEATS domain-binding ligand to an E3 ubiquitin

ligase ligand, inducing the targeted degradation of the YEATS domain protein.
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Drug Development Pipeline: The development of YEATS inhibitors follows a structured path

from target validation and high-throughput screening to lead optimization and preclinical

testing. Assays like AlphaScreen, fluorescence polarization, and ITC are crucial for screening

and characterizing inhibitor potency and selectivity.[26][31][32]

The workflow for developing YEATS domain inhibitors is depicted below.
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Caption: Workflow for YEATS domain inhibitor development.
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Appendix: Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate YEATS

domain function.

A.1. Histone Peptide Pull-Down Assay
This assay is used to identify or validate the interaction between a YEATS domain protein and

a specific acylated histone peptide.[5][6]

Objective: To determine if a recombinant YEATS domain protein can bind to a biotinylated

histone peptide immobilized on streptavidin beads.

Materials:

Biotinylated histone peptides (e.g., H3K9ac, H3K9cr, and unmodified H3 control)

Recombinant GST-tagged or His-tagged YEATS domain protein

Streptavidin-conjugated magnetic or sepharose beads

Binding Buffer: 50 mM Tris-HCl pH 7.5, 150-300 mM NaCl, 0.05% NP-40 (or Triton X-100),

supplemented with protease inhibitors.[3]

Wash Buffer: Same as Binding Buffer.

Elution Buffer: 2x SDS-PAGE Sample Buffer.

Protocol:

Bead Preparation: Resuspend streptavidin beads in Binding Buffer. For each pull-down

reaction, use 15-20 µL of bead slurry. Wash the beads three times with 1 mL of Binding

Buffer, using a magnetic stand or centrifugation (500 x g, 2 min) to separate beads between

washes.[3]

Peptide Immobilization: Resuspend 1-2 µg of each biotinylated peptide in 100 µL of Binding

Buffer. Add the peptide solution to the washed beads. Incubate for 1-3 hours at 4°C with

rotation to allow the biotin-streptavidin interaction.[1][5]
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Blocking: Wash the peptide-bound beads three times with 1 mL of Binding Buffer to remove

any unbound peptide. After the final wash, resuspend the beads in 500 µL of Binding Buffer

containing 1% BSA and incubate for 30 minutes at 4°C to block non-specific binding sites.

Protein Binding: Centrifuge the blocked beads and remove the supernatant. Add 1-5 µg of

the purified recombinant YEATS domain protein diluted in 300-500 µL of Binding Buffer to the

beads. Include a negative control with beads and protein but no peptide, and another with an

unmodified histone peptide.[3]

Incubate the protein-bead mixture for 2-4 hours or overnight at 4°C with gentle rotation.[3]

Washing: Pellet the beads using a magnetic stand or centrifugation. Carefully remove the

supernatant (this can be saved as the "unbound" fraction). Wash the beads 4-5 times with 1

mL of ice-cold Wash Buffer. For each wash, resuspend the beads completely and incubate

for 5 minutes at 4°C before pelleting.[1][5]

Elution: After the final wash, remove all residual Wash Buffer. Add 30-50 µL of 2x SDS-PAGE

Sample Buffer directly to the beads.

Analysis: Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and

denature them. Pellet the beads by centrifugation and load the supernatant onto an SDS-

PAGE gel. Analyze the results by Western blotting using an antibody against the protein's tag

(e.g., anti-GST). A strong band in the lane with the modified peptide compared to the

unmodified control indicates a specific interaction.

A.2. Chromatin Immunoprecipitation Sequencing (ChIP-
Seq)
ChIP-seq is used to map the genome-wide localization of YEATS domain-containing proteins,

revealing their target genes.[24][33]

Objective: To identify the genomic regions occupied by a specific YEATS domain protein in

vivo.

Materials:

Adherent or suspension cells (~25 million cells per IP)
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Formaldehyde (37%) and Glycine

Lysis Buffers (multiple formulations for cell lysis, nuclear lysis)

Chromatin Shearing Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease

inhibitors)

Sonicator (e.g., Bioruptor)

ChIP-grade antibody against the YEATS domain protein of interest (and IgG control)

Protein A/G magnetic beads

ChIP Dilution Buffer and Wash Buffers (low salt, high salt, LiCl)

Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)

NaCl (5 M) and Proteinase K

DNA purification kit (e.g., Qiagen PCR Purification Kit)

Protocol:

Cross-linking: Treat cells with 1% formaldehyde for 8-10 minutes at room temperature to

cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of

125 mM.[2] For transiently interacting proteins, a double cross-linking step with

disuccinimidyl glutarate (DSG) prior to formaldehyde can improve efficiency.[12]

Cell Lysis and Chromatin Shearing: Harvest and wash the cells. Perform sequential lysis

steps to isolate nuclei. Resuspend nuclei in Shearing Buffer.[2]

Sonicate the chromatin to generate DNA fragments of 200-500 bp. Optimization of sonication

time and power is critical. Check fragmentation efficiency by running a small aliquot on an

agarose gel.

Immunoprecipitation (IP): Clarify the sheared chromatin by centrifugation. Dilute the

chromatin with ChIP Dilution Buffer. Set aside a small fraction (~1-2%) as the "input" control.
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Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.

Incubate the pre-cleared chromatin with 2-5 µg of the specific antibody (or IgG control)

overnight at 4°C with rotation.[2]

Add pre-blocked Protein A/G beads to capture the antibody-protein-DNA complexes.

Incubate for 2-4 hours at 4°C.[2]

Washing: Pellet the beads and wash sequentially with Low Salt Wash Buffer, High Salt Wash

Buffer, LiCl Wash Buffer, and finally twice with TE Buffer. These stringent washes are crucial

to reduce background.

Elution and Reverse Cross-linking: Elute the complexes from the beads using Elution Buffer.

Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at

65°C for 4-6 hours or overnight.

DNA Purification: Treat the sample with RNase A and then Proteinase K to degrade RNA and

proteins. Purify the DNA using a spin column or phenol-chloroform extraction.

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP

DNA and input DNA. Sequence the libraries on a next-generation sequencing platform.

Bioinformatic analysis (alignment, peak calling) will identify genomic regions enriched for the

protein of interest.[33]

A.3. Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for quantitatively measuring the binding affinity (Kd), stoichiometry (n),

and thermodynamics (ΔH, ΔS) of interactions between a YEATS domain and a histone peptide.

[25][32]

Objective: To determine the thermodynamic parameters of the YEATS domain-peptide

interaction.

Materials:

Purified, concentrated YEATS domain protein

Synthesized, purified histone peptide
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Identical, degassed dialysis buffer for both protein and peptide (e.g., 20 mM HEPES pH 7.5,

150 mM NaCl). Buffer matching is absolutely critical to minimize heats of dilution.

Isothermal titration calorimeter instrument.

Protocol:

Sample Preparation: Dialyze both the protein and the peptide extensively against the same

final buffer. After dialysis, determine their concentrations accurately (e.g., by UV-Vis

spectroscopy for protein and by weight for peptide).[17]

Centrifuge or filter both solutions immediately before the experiment to remove any

aggregates.

Experimental Setup (Typical):

Cell: Load the YEATS domain protein into the sample cell at a concentration of 10-50 µM.

This concentration should ideally be 10-50 times the expected Kd.[17]

Syringe: Load the histone peptide into the injection syringe at a concentration 10-20 times

higher than the protein in the cell (e.g., 100-500 µM).[17]

Titration: Set the experimental temperature (e.g., 25°C). Perform a series of small (e.g., 2 µL)

injections of the peptide into the protein solution, with sufficient time between injections for

the signal to return to baseline.

Data Acquisition: The instrument measures the heat released or absorbed after each

injection. The raw data is a series of peaks corresponding to each injection.

Data Analysis: Integrate the area under each peak to determine the heat change per

injection. Plot this heat change against the molar ratio of ligand (peptide) to macromolecule

(protein).

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using

the manufacturer's software. This analysis will yield the binding affinity (Kd), stoichiometry

(n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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